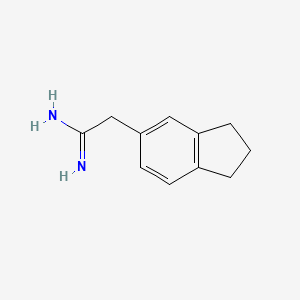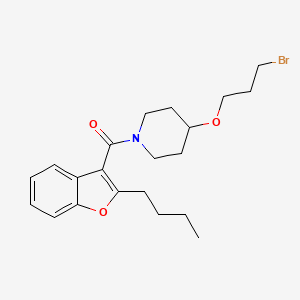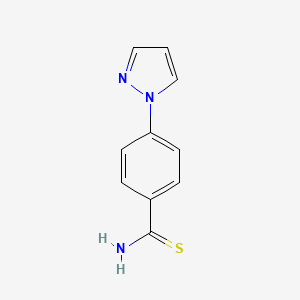
5-Methyl-4-((3-methylazetidin-3-YL)oxy)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group and an azetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the azetidine moiety: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine derivative reacts with the oxazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Introduction of various functional groups onto the azetidine ring.
Aplicaciones Científicas De Investigación
5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential pharmacophore for the development of new drugs, particularly due to its unique structural features.
Materials Science: The compound’s properties can be leveraged in the design of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azetidine and oxazole rings can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole: Lacks the methyl group at the 5-position.
5-methyl-1,2-oxazole: Lacks the azetidine moiety.
3-methylazetidine: Lacks the oxazole ring.
Uniqueness
5-methyl-4-[(3-methylazetidin-3-yl)oxy]-1,2-oxazole is unique due to the presence of both the oxazole and azetidine rings, which can confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-methyl-4-(3-methylazetidin-3-yl)oxy-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(3-10-12-6)11-8(2)4-9-5-8/h3,9H,4-5H2,1-2H3 |
Clave InChI |
LAXZIPARDIQXEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NO1)OC2(CNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)



carbohydrazide](/img/structure/B13611391.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)






amine](/img/structure/B13611459.png)

